n-[(2,5-Dihydrothiophen-3-yl)methyl]-n-methylprop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2,5-Dihydrothiophen-3-yl)methyl]-n-methylprop-2-enamide typically involves the reaction of 2,5-dihydrothiophene with methylamine and prop-2-enamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-[(2,5-Dihydrothiophen-3-yl)methyl]-n-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionslow temperature, inert atmosphere.
Substitution: Halides, amines; reaction conditionselevated temperature, polar aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
n-[(2,5-Dihydrothiophen-3-yl)methyl]-n-methylprop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of n-[(2,5-Dihydrothiophen-3-yl)methyl]-n-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, the compound’s thiophene ring structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a similar five-membered ring structure but lacking the additional functional groups present in n-[(2,5-Dihydrothiophen-3-yl)methyl]-n-methylprop-2-enamide.
2,5-Dihydrothiophene: A precursor in the synthesis of this compound, sharing the core thiophene structure.
Methylamine: A simple amine that is part of the synthetic route for the compound.
Uniqueness
This compound is unique due to its combination of the thiophene ring with the methylprop-2-enamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives. The presence of the amide group enhances the compound’s ability to form hydrogen bonds, increasing its solubility and reactivity in various chemical and biological environments.
Properties
IUPAC Name |
N-(2,5-dihydrothiophen-3-ylmethyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-9(11)10(2)6-8-4-5-12-7-8/h3-4H,1,5-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOJKEMTATXKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CCSC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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